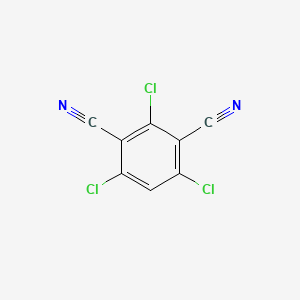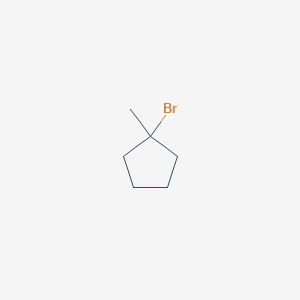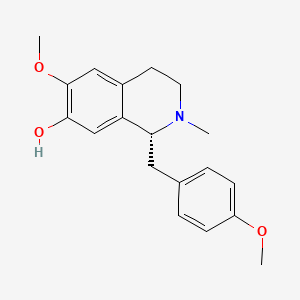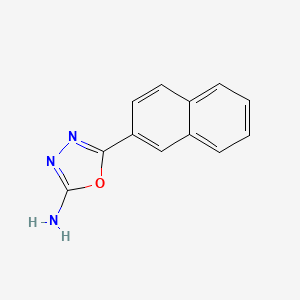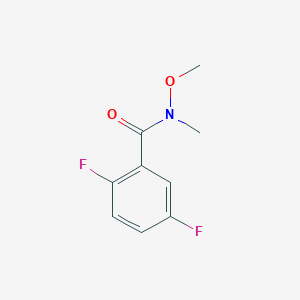
Sodium perfluoroheptanoate
描述
Sodium perfluoroheptanoate is a perfluorinated compound, specifically the sodium salt of perfluoroheptanoic acid. It is known for its unique properties, including high thermal stability and resistance to degradation. These characteristics make it a compound of interest in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions: Sodium perfluoroheptanoate can be synthesized through the neutralization of perfluoroheptanoic acid with sodium hydroxide. The reaction typically involves dissolving perfluoroheptanoic acid in a suitable solvent, such as water or an alcohol, and then adding sodium hydroxide to the solution. The reaction proceeds as follows:
C7F15COOH+NaOH→C7F15COONa+H2O
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale neutralization processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as filtration, crystallization, and drying to obtain the pure sodium salt.
化学反应分析
Types of Reactions: Sodium perfluoroheptanoate can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the perfluoroalkyl group can be replaced by other nucleophiles.
Oxidation and Reduction: While the perfluorinated carbon chain is highly resistant to oxidation and reduction, the carboxylate group can undergo redox reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include halides and other nucleophiles. The reactions are typically carried out in polar solvents.
Redox Reactions: Strong oxidizing or reducing agents are required to affect the carboxylate group.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various perfluoroalkyl derivatives.
科学研究应用
Sodium perfluoroheptanoate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifier in various chemical processes.
Biology: Research studies have investigated its effects on biological systems, particularly its potential toxicity and environmental impact.
Medicine: While not commonly used in therapeutic applications, it is studied for its interactions with biological molecules.
Industry: It is used in the production of fluoropolymers and as a processing aid in various industrial applications.
作用机制
The mechanism of action of sodium perfluoroheptanoate involves its interaction with biological membranes and proteins. The perfluorinated carbon chain can disrupt lipid bilayers, leading to changes in membrane permeability and function. Additionally, it can bind to proteins, affecting their structure and activity. These interactions can result in various biological effects, including potential toxicity.
相似化合物的比较
Perfluoroheptanoic Acid: The parent acid of sodium perfluoroheptanoate, with similar properties but different solubility and reactivity.
Ammonium Perfluoroheptanoate: Another salt of perfluoroheptanoic acid, with different ionic properties.
Potassium Perfluoroheptanoate: Similar to this compound but with potassium as the counterion.
Uniqueness: this compound is unique due to its specific ionic properties and interactions with biological systems. Its high thermal stability and resistance to degradation make it particularly valuable in industrial applications where such properties are essential.
属性
IUPAC Name |
sodium;2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF13O2.Na/c8-2(9,1(21)22)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)20;/h(H,21,22);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGSCUOIQGNNEK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F13NaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
375-85-9 (Parent) | |
| Record name | Heptanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-, sodium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020109595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30880231 | |
| Record name | Sodium perfluoroheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30880231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20109-59-5 | |
| Record name | Heptanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-, sodium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020109595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium perfluoroheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30880231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium perfluoroheptanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.548 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the aggregation properties of sodium perfluoroheptanoate in solution?
A1: this compound, like many surfactants, can self-assemble in aqueous solutions. It forms micelles above a certain concentration, known as the critical micelle concentration (CMC). Research using ¹⁹F NMR spectroscopy has determined the CMC of this compound to be 104 mM in pure water. [] Interestingly, the presence of β-cyclodextrin, a cyclic oligosaccharide, increases the CMC to 116 mM. This suggests that β-cyclodextrin can encapsulate the perfluoroheptanoate anion, forming a 1:1 inclusion complex and thus affecting its self-assembly behavior. []
Q2: How does this compound interact with other surfactants in solution?
A2: The behavior of this compound in mixed surfactant systems depends on the specific co-surfactant used. Studies have shown that when mixed with certain hydrocarbon surfactants like sodium decyl sulfate, sodium nonanesulfonate, and sodium octanesulfonate, this compound forms mixed micelles. [, ] These mixed micelles exhibit synergistic solubilization effects, meaning they can solubilize greater amounts of certain compounds compared to either surfactant alone. [] Notably, the formation of single mixed micelles, as opposed to two distinct micellar forms, seems to depend on the relative CMC values of the individual surfactants. Synergistic effects are observed when the CMCs are within a factor of 3 of each other. []
Q3: Can this compound be used to create thin films on surfaces?
A3: Yes, this compound has shown promise in forming poly(tetrafluoroethylene) (PTFE) thin films on alumina surfaces. [] This process, termed admicellar polymerization, leverages the adsorption of this compound onto alumina, forming a surfactant bilayer. Tetrafluoroethylene gas then partitions into these admicelles and undergoes polymerization upon thermal initiation, resulting in a PTFE film. [] The thickness and properties of the resulting PTFE film can be controlled by factors like surfactant and initiator concentration. []
Q4: Does this compound interact with polymers in solution?
A4: Studies have demonstrated interactions between this compound and poly(ethylene glycol) (PEG) in aqueous solutions. [] The enthalpy of transfer (ΔHt) of PEG from water to this compound solutions exhibits a distinct pattern with increasing surfactant concentration. Initially, ΔHt rises sharply, indicating binding between PEG and pre-micellar surfactant aggregates. This rise reaches a maximum near the CMC, suggesting significant polymer-micelle interactions. Beyond the CMC, ΔHt gradually decreases, implying a saturation of binding sites on the micelles. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


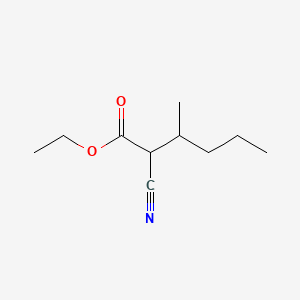
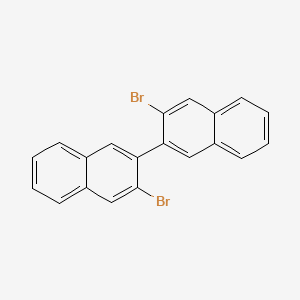
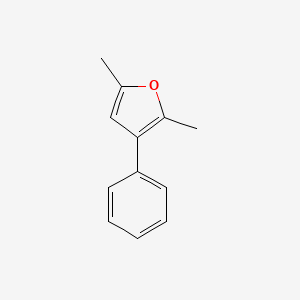
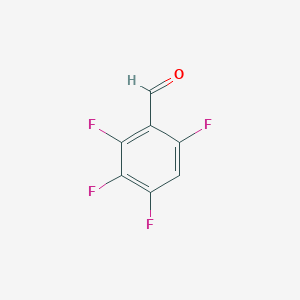
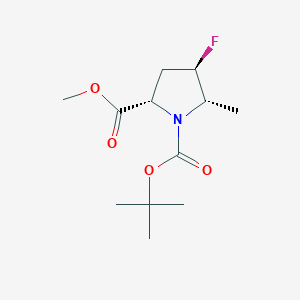
![3-([1,1'-Biphenyl]-2-yl)propanoic acid](/img/structure/B3049222.png)
![9,10-Anthracenedione, 1,4-bis[(2-aminoethyl)amino]-](/img/structure/B3049223.png)

![Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide](/img/structure/B3049226.png)
